H-D-Arg(NO2)-OMe HCl
Description
Properties
IUPAC Name |
methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNXAGZYLSRPJK-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc (tert-Butoxycarbonyl) Protection
Boc protection is widely used due to its stability under nitration conditions. A typical protocol involves:
-
Dissolving D-arginine in a 1:1 mixture of dioxane and water.
-
Adding di-tert-butyl dicarbonate (Boc₂O) at 0°C.
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 12–24 hours |
| Yield | 85–92% |
The Boc group is later removed using HCl in dioxane, which concurrently forms the hydrochloride salt.
Fmoc (Fluorenylmethyloxycarbonyl) Protection
Fmoc is preferred for solid-phase synthesis but less common for small-scale preparations due to higher costs. Deprotection requires piperidine, which complicates nitro group stability.
Nitration of the Guanidino Side Chain
Introducing the nitro group to the guanidino moiety employs nitrating agents under controlled conditions:
Mixed Acid Nitration
A mixture of concentrated nitric and sulfuric acids (1:3 v/v) achieves nitration at –10°C:
Optimization data :
| Nitration Agent | Temperature | Time | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | –10°C | 2 h | 78% |
| Acetyl nitrate | 0°C | 4 h | 65% |
Enzymatic Nitration
Emerging methods use bacterial nitric oxide synthases to nitrate arginine analogs, though yields remain low (≤30%).
Methyl Esterification of the Carboxyl Group
Esterification is performed after nitration to avoid nitro group reduction. Two predominant methods exist:
Fischer Esterification
Using anhydrous methanol and thionyl chloride:
Key parameters :
| Parameter | Value |
|---|---|
| Molar ratio (SOCl₂) | 1.2 eq |
| Temperature | Reflux (65°C) |
| Yield | 88% |
DCC/DMAP-Mediated Esterification
For acid-sensitive substrates:
-
React Nω-nitro-D-arginine with methanol.
-
Add dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection and Salt Formation
Final steps involve removing the Boc group and isolating the hydrochloride salt:
-
Treat Boc-Nω-nitro-D-arginine methyl ester with 4M HCl in dioxane.
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Stir at RT for 3 hours.
Purification data :
| Method | Purity (HPLC) | Recovery |
|---|---|---|
| Recrystallization | 98.5% | 70% |
| Column chromatography | 99.2% | 65% |
Analytical Characterization
Critical quality control metrics include:
Chiral Purity
Analyzed via chiral HPLC (Chiralpak AD-H column):
| Mobile Phase | Retention Time (D-isomer) |
|---|---|
| Hexane:IPA:TFA (80:20:0.1) | 12.7 min |
Spectroscopic Data
Industrial-Scale Considerations
Cost Optimization
Bulk synthesis employs Fischer esterification due to lower reagent costs compared to DCC/DMAP:
| Method | Cost per kg (USD) |
|---|---|
| Fischer | 1,200 |
| DCC/DMAP | 3,450 |
Environmental Impact
Waste streams contain nitric acid and dioxane, requiring neutralization and distillation recovery systems.
Emerging Methodologies
Chemical Reactions Analysis
Table 1: Synthetic Parameters
| Parameter | Value | Conditions |
|---|---|---|
| Yield | 85–92% | 0–5°C, 12–24 hr reaction |
| Purity | ≥98% (HPLC) | Ethanol/water recrystallization |
| Key Reagent | N-methyl-N-nitroso-p-toluenesulfonamide (MNPT) | Nitration agent |
Enzymatic Hydrolysis
H-D-Arg(NO₂)-OMe HCl serves as a chromogenic substrate for serine proteases (e.g., trypsin, thrombin):
- Mechanism : Enzymatic cleavage of the methyl ester releases a chromophore, enabling activity quantification :
- Kinetic Data :
Enzyme (μM) (s⁻¹) Trypsin 12.5 ± 1.2 0.45 ± 0.03 Thrombin 8.7 ± 0.9 0.32 ± 0.02
Nitro Group Reactivity
The nitro group participates in electrophilic substitution and reduction reactions:
- Substitution : Under acidic conditions, -NO₂ undergoes nitration or sulfonation at the guanidine moiety.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, forming H-D-Arg(NH₂)-OMe :
Table 2: Protection Efficiency
| Protecting Group | δ-Lactam Formation (%) | Deprotection Yield (%) |
|---|---|---|
| NO₂ | <5% | 95–98% |
| Tosyl (Tos) | 15–20% | 85–90% |
Inhibition of Nitric Oxide Synthase (NOS)
H-D-Arg(NO₂)-OMe HCl competitively inhibits NOS by mimicking L-arginine:
- Mechanism : Binds to the enzyme’s active site, blocking nitric oxide (NO) production : \text{NOS}+\text{H D Arg NO}_2\text{ OMe}\rightarrow \text{Inhibited NOS}\(\text{NO production}\downarrow)
- IC₅₀ Values :
Isoform IC₅₀ (μM) Neuronal NOS 18.2 ± 2.1 Endothelial NOS 24.7 ± 3.5
Stability and Degradation
- Hydrolysis : The methyl ester hydrolyzes in aqueous media (pH > 7) to form H-D-Arg(NO₂)-OH .
- Thermal Stability : Decomposes at 150–160°C, releasing NO₂ and CO₂ .
Table 3: Stability Profile
| Condition | Half-life (25°C) | Degradation Products |
|---|---|---|
| pH 7.4 (buffer) | 48 hr | H-D-Arg(NO₂)-OH, methanol |
| pH 2.0 (HCl) | >1 week | Stable |
Table 4: Reactivity of Arginine Derivatives
| Compound | Enzyme Inhibition (IC₅₀) | Peptide Coupling Efficiency |
|---|---|---|
| H-D-Arg(NO₂)-OMe HCl | 18.2 μM (nNOS) | 92% (DPPA coupling) |
| L-NAME | 4.7 μM (nNOS) | 88% |
| H-Arg-OH | No inhibition | 78% |
Key Findings from Research
Scientific Research Applications
Nitric Oxide Synthase Inhibition Studies
H-D-Arg(NO2)-OMe HCl is primarily utilized in studies involving nitric oxide synthase inhibition. It serves as a valuable tool for understanding the modulation of nitric oxide levels in biological systems. Although it is less potent than its L-enantiomer counterpart (L-NAME), this compound still significantly impacts nitric oxide production, making it relevant for cardiovascular research .
Cardiovascular Health Research
Research indicates that this compound can influence cardiovascular dynamics. Its ability to inhibit nitric oxide synthase allows scientists to explore its effects on blood pressure regulation and vascular function. Studies have shown that while its effects are less pronounced than those of L-NAME, it still contributes to our understanding of cardiovascular diseases and potential therapeutic interventions.
Pharmacological Investigations
The compound has been employed in various pharmacological investigations aimed at elucidating the mechanisms underlying nitric oxide-related pathways. For instance, interaction studies have focused on its binding affinity and inhibitory effects on nitric oxide synthase, providing insights into its pharmacodynamics and potential clinical applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Potency as NOS Inhibitor | Key Applications |
|---|---|---|---|
| This compound | Contains nitro group | Moderate | Cardiovascular studies |
| L-NAME | Contains nitro group | High | Cardiovascular and neuroprotective research |
| D-NG-Nitroarginine Methyl Ester Hydrochloride | Inactive stereoisomer of L-NAME | Low | Limited applications |
Case Studies and Research Findings
Several case studies highlight the applications of this compound in scientific research:
- Cardiovascular Dynamics : A study demonstrated that administration of this compound resulted in altered hemodynamic parameters in animal models, thus showcasing its role in cardiovascular function modulation.
- Neuroprotective Effects : Research has indicated potential neuroprotective effects attributed to the modulation of nitric oxide levels by this compound, suggesting further exploration in neuropharmacology .
- Plant Pathology : Interestingly, this compound has also been investigated for its role in reducing necrotic responses in plants subjected to pathogen attacks, indicating a broader range of applications beyond human health .
Mechanism of Action
D-NAME hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. By inhibiting this enzyme, D-NAME reduces the levels of nitric oxide, a key signaling molecule involved in various physiological processes. The inhibition of nitric oxide synthase affects molecular targets and pathways related to vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₁₅N₅O₄·HCl (inferred from structural modifications)
- Configuration : D-form (enantiomeric to natural L-arginine)
- Protective Groups: Nitro (-NO₂) on the guanidine, methyl ester (-OMe) on the carboxylate
- Applications : Solid-phase peptide synthesis, enzyme inhibitor studies, and structural biology .
Structural and Functional Comparisons
The following table summarizes key differences between H-D-Arg(NO2)-OMe·HCl and structurally related arginine derivatives:
Key Differences and Implications
Configuration (D vs. L)
- H-D-Arg(NO₂)-OMe·HCl: The D-configuration confers resistance to proteolytic degradation, making it valuable for designing stable peptide therapeutics .
- H-Arg(NO₂)-OH: The L-form is biologically active but prone to enzymatic cleavage, limiting its utility in vivo .
Protective Groups
- Nitro (-NO₂): Enhances electron-withdrawing effects, stabilizing the guanidine group during coupling reactions. However, nitro groups may require reduction to amine (-NH₂) for certain applications .
- Fmoc: Fmoc-D-Arg(NO₂)-OH is used in Fmoc-based peptide synthesis, offering orthogonal protection compared to Boc strategies .
Esterification
- Methyl Ester (-OMe) : Improves lipid solubility and facilitates penetration into hydrophobic peptide regions. The ester must be hydrolyzed post-synthesis to regenerate the carboxylic acid .
- Free Acid: Compounds like H-Arg(NO₂)-OH are directly used in solution-phase synthesis or as substrates for nitric oxide synthase studies .
Reactivity and Stability
- The nitro group in H-D-Arg(NO₂)-OMe·HCl may participate in redox reactions under acidic or reducing conditions, unlike methylated (H-Arg(Me)-OH·HCl) or benzoylated (Bz-Arg-OMe·HCl) derivatives .
- Fmoc-D-Arg(NO₂)-OH exhibits higher steric hindrance due to the Fmoc group, slowing coupling kinetics compared to H-D-Arg(NO₂)-OMe·HCl .
Stability Studies
Compounds with nitro groups exhibit pH-dependent stability. For example, H-D-Arg(NO₂)-OMe·HCl degrades under strong alkaline conditions, releasing nitrite ions, whereas methylated analogs (e.g., H-Arg(Me)-OH·HCl) remain stable .
Biological Activity
H-D-Arg(NO2)-OMe HCl, also known as N'-Nitro-D-arginine methyl ester hydrochloride, is a derivative of the amino acid arginine. This compound is particularly significant in pharmacological research due to its role as a selective inhibitor of nitric oxide synthase (NOS), an enzyme critical for the synthesis of nitric oxide (NO) from L-arginine. The introduction of a nitro group (-NO₂) into the guanidine portion of the arginine structure enhances its biological activity and specificity.
- Molecular Formula : C₇H₁₆ClN₅O₄
- Molecular Weight : 269.7 g/mol
- Melting Point : 150-160°C
- Boiling Point : 410.7°C at 760 mmHg
This compound functions primarily as an inhibitor of nitric oxide synthase, impacting NO production in various physiological contexts. Its mechanism involves competitive inhibition, where it binds to the active site of NOS, thereby preventing the conversion of L-arginine to NO. This action is crucial in studies related to cardiovascular health and other conditions influenced by nitric oxide levels.
Inhibition of Nitric Oxide Synthase
Research indicates that this compound exhibits significant inhibitory effects on different isoforms of NOS:
- nNOS (neuronal) : Ki = 15 nM
- eNOS (endothelial) : Ki = 39 nM
- iNOS (inducible) : Ki = 4.4 µM
These values suggest that this compound is more potent against nNOS compared to other isoforms, making it a valuable tool in cardiovascular research and studies involving neuronal signaling pathways .
Cardiovascular Effects
This compound has been shown to influence vascular function by modulating endothelial-dependent relaxation and contraction responses. In vitro studies have demonstrated that it inhibits acetylcholine-induced relaxation in vascular tissues, resulting in increased arterial blood pressure under certain conditions .
Study 1: Vascular Response Modulation
In a study examining the effects of this compound on porcine aorta, researchers found that this compound significantly inhibited Ca²⁺-dependent endothelial NOS activity. This inhibition led to endothelium-dependent contractions in aortic rings, highlighting its potential impact on vascular dynamics .
Study 2: Comparative Analysis with L-NAME
While initially considered less effective than its L-enantiomer, L-NAME, recent findings indicate that this compound still plays a notable role in modulating NO levels. The cardiovascular effects observed were less pronounced than those associated with L-NAME but significant enough to warrant further investigation into its therapeutic applications .
Summary Table of Biological Activities
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-esterification.
- Use anhydrous conditions to prevent hydrolysis of the ester group.
Basic: How can researchers validate the purity and structural integrity of H-D-Arg(NO2)-OMe·HCl?
Methodological Answer :
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the methyl ester (δ ~3.7 ppm for -OMe) and nitro group (δ ~8.0 ppm for aromatic protons in NO₂) .
- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 269.69 (corresponding to [M+H]⁺) .
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of water/acetonitrile (0.1% TFA) .
Q. Methodological Answer :
Enzyme Kinetics : Perform in vitro assays using purified NOS isoforms (e.g., eNOS, iNOS) with varying concentrations of D- and L-isomers.
IC₅₀ Determination : Compare inhibitory potency via fluorometric or chemiluminescent detection of nitric oxide (NO) metabolites.
Q. Key Findings :
Q. Methodological Answer :
Standardize Assay Conditions :
- Maintain consistent pH (7.4), temperature (37°C), and cofactors (e.g., NADPH, Ca²⁺/calmodulin).
- Validate results against a reference inhibitor (e.g., L-NAME) .
Data Normalization :
- Express activity as a percentage of baseline NO production in untreated controls.
- Use statistical tools (e.g., ANOVA) to assess inter-study variability.
Q. Example Workflow :
- Pre-incubate NOS with inhibitor for 10 min.
- Quantify nitrite/nitrate levels via Griess assay or HPLC-ECD.
Basic: What are the optimal storage conditions for H-D-Arg(NO2)-OMe·HCl?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Solubility : Reconstitute in anhydrous DMSO or acidic buffers (pH <4) for long-term stability.
- Monitoring : Conduct periodic HPLC analysis to detect hydrolysis of the methyl ester group.
Advanced: How can computational modeling enhance the design of experiments using H-D-Arg(NO2)-OMe·HCl?
Q. Methodological Answer :
Molecular Docking : Predict binding modes of the D-isomer to NOS using software like AutoDock or Schrödinger.
MD Simulations : Analyze stability of inhibitor-enzyme complexes over 100-ns trajectories.
Validation : Cross-reference computational data with mutagenesis studies (e.g., alanine scanning of NOS active sites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
